

# Andrographolide: A Comparative Guide to Clinical Trial Results and Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025



Andrographolide, a diterpenoid lactone and the primary bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential across a spectrum of inflammatory and infectious diseases.[1][2] This guide provides a comprehensive comparison of its clinical trial outcomes, details the experimental protocols of key studies, and illustrates its mechanisms of action through signaling pathway diagrams.

### **Clinical Trial Efficacy**

**Andrographolide** has been investigated in various clinical settings, with notable efficacy in upper respiratory tract infections and rheumatoid arthritis. Its potential in the context of COVID-19 has also been explored.



| Condition                                       | Study<br>Population                                     | Dosage                                                      | Duration | Key Efficacy<br>Findings                                                                                                                                                                                                                                          |
|-------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Upper<br>Respiratory Tract<br>Infections (URTI) | 896 patients in 7<br>double-blind,<br>controlled trials | Varied, e.g., 60<br>mg/day<br>andrographolide               | 2-7 days | Superior to placebo in alleviating subjective symptoms of uncomplicated URTI.[3][4] Some evidence of a preventative effect.[4] In one study, high-dose andrographolide (360 mg/day) was comparable to paracetamol in resolving fever and sore throat by day 3.[3] |
| Rheumatoid<br>Arthritis (RA)                    | 60 patients with active RA                              | Extract with 30% total andrographolides , three times a day | 14 weeks | Significant reduction in the number of swollen and tender joints, and total grade of swollen and tender joints compared to placebo.[5][6] Also associated with a reduction in rheumatoid factor, IgA, and C4.[5][6]                                               |



| Mild COVID-19 | 165<br>asymptomatic or<br>mildly<br>symptomatic<br>patients | 180 mg/day (60 mg, three times a day) | 5 days                              | Did not significantly reduce disease progression compared to placebo.[7] However, it significantly relieved headache on day 1 and olfactory loss on day 2.[7] In another trial with 82 mild COVID-19 patients, a combination with favipiravir did not prevent severe pneumonia but significantly reduced cough. [8][9] |
|---------------|-------------------------------------------------------------|---------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HIV           | 13 HIV-positive<br>patients                                 | 5-20 mg/kg body<br>weight             | 9 weeks (in<br>escalating<br>doses) | Significant improvement in CD4+ lymphocyte count from a baseline mean of 405 cells/mm³ to 501 cells/mm³.                                                                                                                                                                                                               |

## **Reported Adverse Effects**



**Andrographolide** is generally considered safe, with most reported adverse effects being mild and infrequent.[4] However, some studies have noted specific side effects.

| Adverse Effect                                                     | Condition Studied             | Dosage                                          | Frequency/Severity                                                                                               |
|--------------------------------------------------------------------|-------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Rash and Dysgeusia                                                 | Multiple Sclerosis            | Not specified                                   | Noted as adverse<br>events in a<br>randomized controlled<br>trial.[1]                                            |
| Diarrhea                                                           | Mild COVID-19                 | 180 mg/day                                      | Mild and resolved within a few days.[7]                                                                          |
| Elevated Liver<br>Enzymes (AST/ALT)                                | Mild COVID-19                 | Not specified (in combination with favipiravir) | The andrographolide group had significantly higher AST levels on day 7 and both AST and ALT levels on day 14.[8] |
| Gastrointestinal upset,<br>Nausea, Vomiting,<br>Allergy, Dizziness | Advanced Esophageal<br>Cancer | Not specified                                   | Listed as potential side effects.[11]                                                                            |
| Nephrotoxicity and Reproductive Toxicity                           | General Review                | Not specified                                   | Mentioned as more common toxicities in some reports.[1][12]                                                      |

## Experimental Protocols Rheumatoid Arthritis Clinical Trial

A prospective, randomized, double-blind, placebo-controlled study was conducted on 60 patients with active rheumatoid arthritis.[5][6] Following a 2-week washout period, patients were administered tablets containing an extract of A. paniculata (standardized to 30% total **andrographolides**) three times daily for 14 weeks.[5][6] The primary outcome was the intensity of pain, measured using a horizontal visual analog pain scale (VAPS).[5][6] Secondary outcomes included clinical parameters according to the American College of Rheumatology



(ACR), European League Against Rheumatism (EULAR), and the SF36 health questionnaire. [5][6]

#### **COVID-19 Clinical Trial (Asymptomatic/Mild)**

This prospective, double-blind, randomized controlled trial included 165 patients with asymptomatic or mildly symptomatic COVID-19.[7] Participants received either an A. paniculata ethanolic extract (APE), containing 60 mg of **andrographolide**, or a placebo, three times a day for five days.[7] The efficacy was evaluated based on the WHO progression scale, COVID-19 symptoms, and a global assessment.[7] Safety was monitored by assessing liver and renal functions.[7]

### **Signaling Pathways and Mechanism of Action**

Andrographolide exerts its anti-inflammatory effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappalight-chain-enhancer of activated B cells) pathway, a critical regulator of the immune and inflammatory response.[13][14] By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13] It also influences other pathways like MAPK, PI3K/AKT, and JAK/STAT.[1][15][16]

Caption: Andrographolide's inhibition of the NF-kB signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Andrographis paniculata in the treatment of upper respiratory tract infections: a systematic review of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of an Andrographis paniculata composition for the relief of rheumatoid arthritis symptoms: a prospective randomized placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrographis paniculata extract versus placebo in the treatment of COVID-19: a double-blinded randomized control trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OBM Integrative and Complementary Medicine | Efficacy and Safety of Andrographolide and Favipiravir Versus Favipiravir Monotherapy in Patients with Mild COVID-19 Infection: A Multicenter Randomized Controlled Trial [lidsen.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Andrographolide: A review of its pharmacology, pharmacokinetics, toxicity and clinical trials and pharmaceutical resear... [ouci.dntb.gov.ua]
- 13. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 14. Study on the mechanism of andrographolide activation PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting signaling pathways with andrographolide in cancer therapy (Review) PMC [pmc.ncbi.nlm.nih.gov]



- 16. Study on the mechanism of andrographolide activation | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Andrographolide: A Comparative Guide to Clinical Trial Results and Adverse Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667393#clinical-trial-results-and-adverse-effects-of-andrographolide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com